![molecular formula C19H11F17O3 B12588582 2-[4-(Heptadecafluorooctyl)phenoxy]ethyl prop-2-enoate CAS No. 649721-92-6](/img/structure/B12588582.png)
2-[4-(Heptadecafluorooctyl)phenoxy]ethyl prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Heptadecafluorooctyl)phenoxy]ethyl prop-2-enoate is a chemical compound known for its unique properties and applications. This compound is characterized by the presence of a heptadecafluorooctyl group, which imparts significant hydrophobic and oleophobic properties, making it useful in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Heptadecafluorooctyl)phenoxy]ethyl prop-2-enoate typically involves the esterification of 2-[4-(Heptadecafluorooctyl)phenoxy]ethanol with acrylic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced purification techniques, such as chromatography and high-performance liquid chromatography (HPLC), ensures the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(Heptadecafluorooctyl)phenoxy]ethyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like halides, amines, or thiols, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[4-(Heptadecafluorooctyl)phenoxy]ethyl prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of specialized polymers with hydrophobic and oleophobic properties.
Biology: Employed in the development of bio-compatible coatings for medical devices.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of 2-[4-(Heptadecafluorooctyl)phenoxy]ethyl prop-2-enoate involves its interaction with various molecular targets. The heptadecafluorooctyl group imparts hydrophobic properties, which can influence the compound’s interaction with biological membranes and proteins. This interaction can lead to changes in membrane permeability and protein function, making it useful in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(N-Ethylperfluorooctanesulfamido)ethyl prop-2-enoate: Similar in structure but contains a sulfonyl group instead of a phenoxy group.
Caffeic acid phenethyl ester: Contains a phenethyl group but lacks the fluorinated chain.
Uniqueness
2-[4-(Heptadecafluorooctyl)phenoxy]ethyl prop-2-enoate is unique due to its heptadecafluorooctyl group, which imparts superior hydrophobic and oleophobic properties compared to similar compounds. This makes it particularly valuable in applications requiring high-performance coatings and materials .
Propriétés
Numéro CAS |
649721-92-6 |
|---|---|
Formule moléculaire |
C19H11F17O3 |
Poids moléculaire |
610.3 g/mol |
Nom IUPAC |
2-[4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)phenoxy]ethyl prop-2-enoate |
InChI |
InChI=1S/C19H11F17O3/c1-2-11(37)39-8-7-38-10-5-3-9(4-6-10)12(20,21)13(22,23)14(24,25)15(26,27)16(28,29)17(30,31)18(32,33)19(34,35)36/h2-6H,1,7-8H2 |
Clé InChI |
FFEYJOWMXWNIKJ-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)OCCOC1=CC=C(C=C1)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(Hydroxymethyl)-2-oxocyclobutyl]acetamide](/img/structure/B12588516.png)


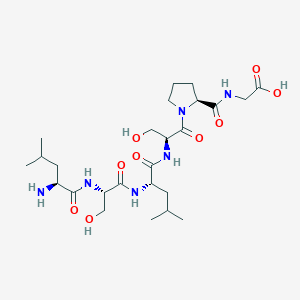
silane](/img/structure/B12588548.png)
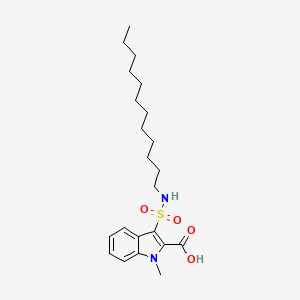
![2-[1-(4-Hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]anthracene-9,10-dione](/img/structure/B12588557.png)
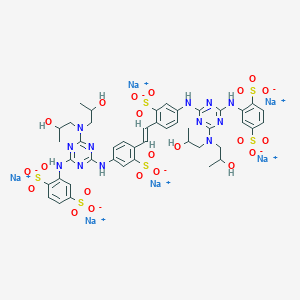
![Acetamide,2-[[[(4-amino-1,2,5-oxadiazol-3-YL)iminomethyl]amino]oxy]-](/img/structure/B12588566.png)
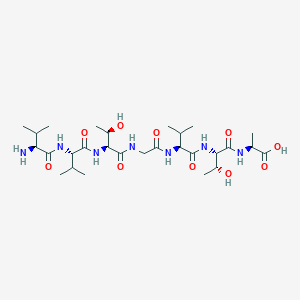
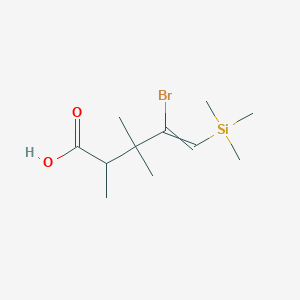

![2-(2-{2-[4-(Octyloxy)phenoxy]ethoxy}ethoxy)ethane-1-thiol](/img/structure/B12588590.png)

